molecular formula C20H17FN4O B2933970 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899966-26-8

1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one

Cat. No. B2933970
CAS RN: 899966-26-8
M. Wt: 348.381
InChI Key: FUESIRSBYSRPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one, also known as FIIN-3, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound inhibits the activity of a protein called FGFR, which is involved in the growth and survival of cancer cells.

Mechanism of Action

1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one inhibits the activity of FGFR, which is a receptor tyrosine kinase that is involved in the growth and survival of cancer cells. FGFR signaling is dysregulated in many types of cancer, and inhibition of FGFR has been shown to have anti-tumor effects. 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one binds to the ATP-binding site of FGFR, preventing the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and physiological effects:
1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has been shown to have potent anti-tumor effects in preclinical models of cancer. In addition to inhibiting the growth and survival of cancer cells, 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has also been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one is that it has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. This makes it a valuable tool for studying the role of FGFR signaling in cancer. However, one limitation of 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one is that it is not yet approved for clinical use, so its potential therapeutic benefits in humans are not yet known.

Future Directions

There are several potential future directions for research on 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one. One direction is to further investigate its anti-tumor effects in different types of cancer, and to determine whether it can be used in combination with other chemotherapeutic agents to enhance its efficacy. Another direction is to develop more potent and selective inhibitors of FGFR, which may have improved therapeutic benefits and fewer side effects. Finally, future research may focus on developing strategies to overcome resistance to FGFR inhibitors, which is a common problem in cancer treatment.

Synthesis Methods

The synthesis of 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one involves several steps, including the reaction of 3-fluoroaniline with ethyl 2-oxoacetate to form 3-fluoro-N-ethylbenzamide, which is then reacted with 3-bromo-1-(2-hydroxyethyl)-1H-indole to form the intermediate compound. This intermediate is then reacted with 2-amino-1,2-dihydropyrazin-1-one to form 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one.

Scientific Research Applications

1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and gastric cancer. In these studies, 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and cisplatin.

properties

IUPAC Name

1-(3-fluorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O/c21-15-4-3-5-16(12-15)25-11-10-23-19(20(25)26)22-9-8-14-13-24-18-7-2-1-6-17(14)18/h1-7,10-13,24H,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUESIRSBYSRPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CN(C3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.